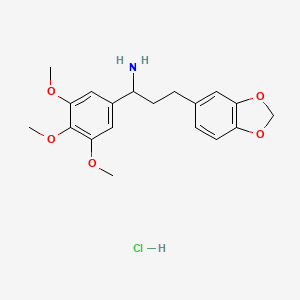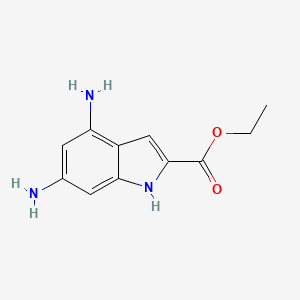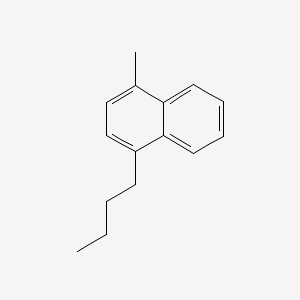
1-Butyl-4-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-methylnaphthalene is an organic compound with the molecular formula C15H18. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a butyl group at the first position and a methyl group at the fourth position on the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-4-methylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of 4-methylnaphthalene with 1-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro-1-butyl-4-methylnaphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Butyl-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive naphthalene derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-butyl-4-methylnaphthalene depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic amino acids in proteins. These interactions can influence various molecular targets and pathways, potentially leading to biological effects such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-2-methylnaphthalene
- 1-Butyl-3-methylnaphthalene
- 1-Butyl-5-methylnaphthalene
Comparison
1-Butyl-4-methylnaphthalene is unique due to the specific positioning of the butyl and methyl groups on the naphthalene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of substituents can affect the compound’s boiling point, solubility, and interaction with other molecules.
Propiedades
Número CAS |
52718-76-0 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-butyl-4-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-11H,3-4,7H2,1-2H3 |
Clave InChI |
ZWRABTBXVLAGFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


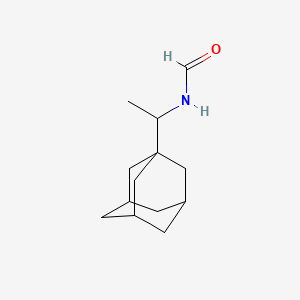
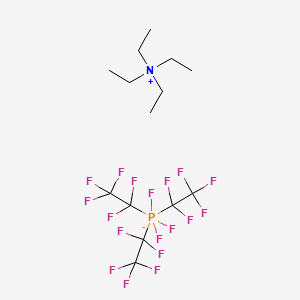
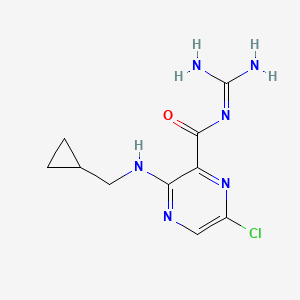
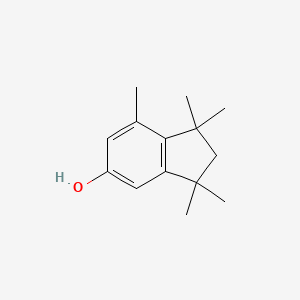
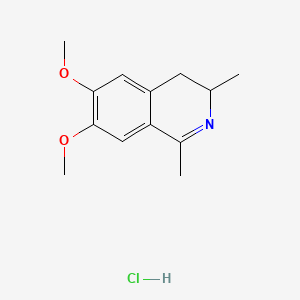
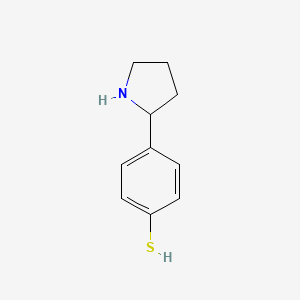
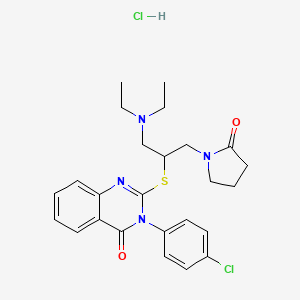
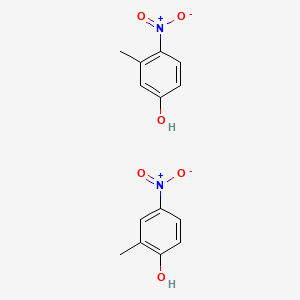
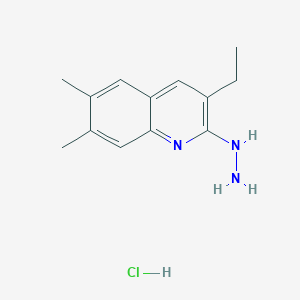
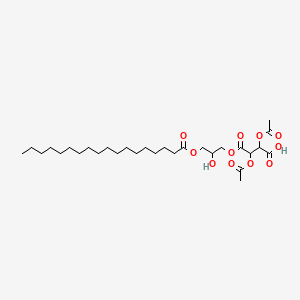
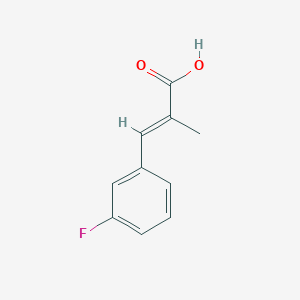
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
